![molecular formula C14H21N3O3S2 B2415008 N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1251545-77-3](/img/structure/B2415008.png)
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains a thiophene group, a piperazine group, and a cyclopropanesulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Piperazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Cyclopropanesulfonamide is a group that contains a three-membered cyclopropane ring attached to a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the formation of the piperazine ring, and the attachment of these rings to the cyclopropanesulfonamide group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene and piperazine rings, as well as the cyclopropane ring in the cyclopropanesulfonamide group, would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the thiophene, piperazine, and cyclopropanesulfonamide groups could potentially make this compound reactive with various other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could potentially be predicted using computational chemistry methods .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have shown anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives have demonstrated antimicrobial properties . They can be used to develop new antimicrobial drugs .
Anticancer Drugs
Thiophene derivatives have shown anticancer properties . They can be used in the development of new anticancer drugs .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds are used in the development of organic field-effect transistors (OFETs) . These are a type of transistor that utilizes an organic semiconductor in its channel .
Antihypertensive Drugs
Thiophene derivatives have shown antihypertensive properties . They can be used in the development of new antihypertensive drugs .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another compound with a similar structure has been reported to be a potent, selective D4 dopamine receptor ligand .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra . Another compound with a similar structure has been reported to act as a ligand for the D4 dopamine receptor .
Biochemical Pathways
Compounds with similar structures have been reported to affect the biochemical pathways of mycobacterium tuberculosis h37ra and the D4 dopamine receptor .
Pharmacokinetics
Compounds with similar structures have been reported to have been designed with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile .
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra and to act as a ligand for the D4 dopamine receptor .
Action Environment
Compounds with similar structures have been reported to have been designed with the intent of altering bacterial cell penetrability affecting permeability-based antibiotic resistance .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to determine its physical and chemical properties, its potential uses, and its safety. This could involve laboratory experiments, computational studies, and potentially clinical trials if this compound were being developed as a drug .
properties
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c18-14(12-3-10-21-11-12)17-8-6-16(7-9-17)5-4-15-22(19,20)13-1-2-13/h3,10-11,13,15H,1-2,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHFFKBCXQCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide |
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